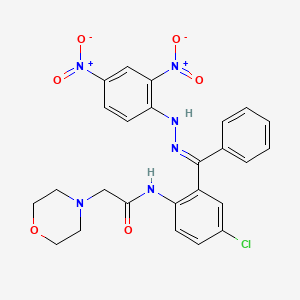
N-(4-Chloro-2-(((2,4-dinitrophenyl)hydrazono)phenylmethyl)phenyl)-4-morpholineacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Morpholineacetamide, N-(4-chloro-2-(((2,4-dinitrophenyl)hydrazono)phenylmethyl)phenyl)- is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a morpholine ring, a chloro-substituted phenyl group, and a dinitrophenyl hydrazone moiety, making it a subject of study for its chemical reactivity and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineacetamide, N-(4-chloro-2-(((2,4-dinitrophenyl)hydrazono)phenylmethyl)phenyl)- typically involves a multi-step process. One common method includes the condensation reaction between 4-chloro-2-formylphenylmethylamine and 2,4-dinitrophenylhydrazine under acidic conditions to form the hydrazone intermediate. This intermediate is then reacted with morpholine and acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and pH to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
4-Morpholineacetamide, N-(4-chloro-2-(((2,4-dinitrophenyl)hydrazono)phenylmethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and chloro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dinitro derivatives, while reduction can produce diamino derivatives.
科学的研究の応用
4-Morpholineacetamide, N-(4-chloro-2-(((2,4-dinitrophenyl)hydrazono)phenylmethyl)phenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its ability to interact with specific biological targets, potentially leading to new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Morpholineacetamide, N-(4-chloro-2-(((2,4-dinitrophenyl)hydrazono)phenylmethyl)phenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone moiety can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress in biological systems.
類似化合物との比較
Similar Compounds
5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one: Shares the dinitrophenyl hydrazone moiety but differs in the core structure.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring instead of a morpholine ring.
Uniqueness
4-Morpholineacetamide, N-(4-chloro-2-(((2,4-dinitrophenyl)hydrazono)phenylmethyl)phenyl)- is unique due to its combination of a morpholine ring and a dinitrophenyl hydrazone moiety, which imparts distinct chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
102996-76-9 |
|---|---|
分子式 |
C25H23ClN6O6 |
分子量 |
538.9 g/mol |
IUPAC名 |
N-[4-chloro-2-[(E)-N-(2,4-dinitroanilino)-C-phenylcarbonimidoyl]phenyl]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C25H23ClN6O6/c26-18-6-8-21(27-24(33)16-30-10-12-38-13-11-30)20(14-18)25(17-4-2-1-3-5-17)29-28-22-9-7-19(31(34)35)15-23(22)32(36)37/h1-9,14-15,28H,10-13,16H2,(H,27,33)/b29-25+ |
InChIキー |
YZYFAIZOCRJYNJ-XLVZBRSZSA-N |
異性体SMILES |
C1COCCN1CC(=O)NC2=C(C=C(C=C2)Cl)/C(=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])/C4=CC=CC=C4 |
正規SMILES |
C1COCCN1CC(=O)NC2=C(C=C(C=C2)Cl)C(=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


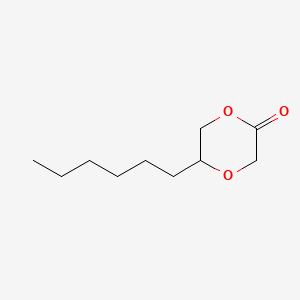
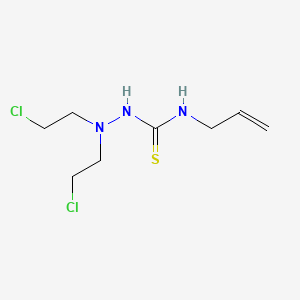
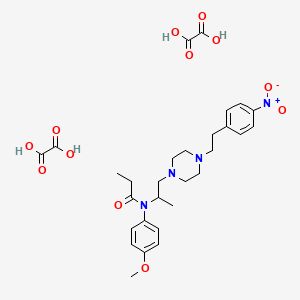
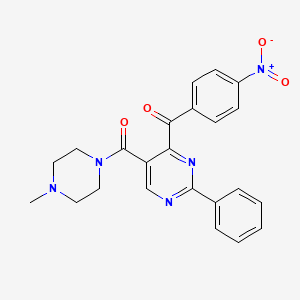
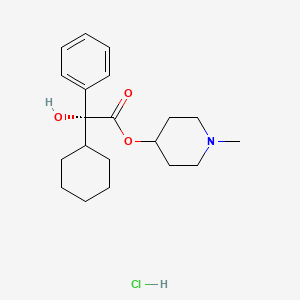

![[3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12761017.png)
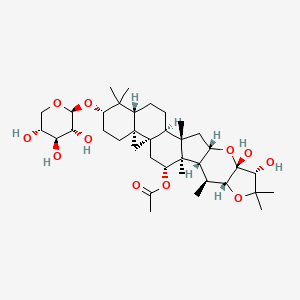
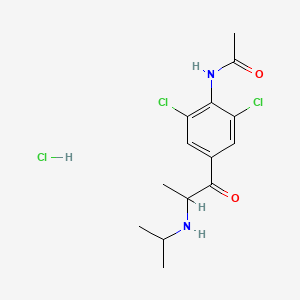
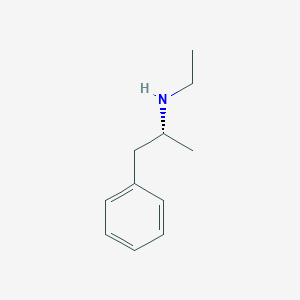
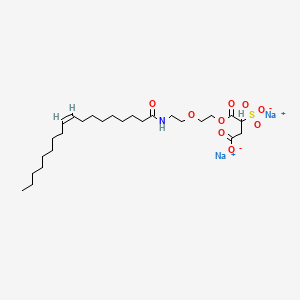
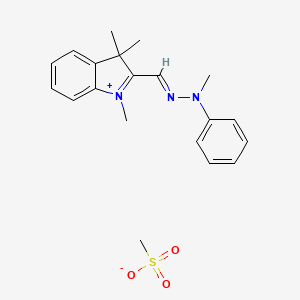

![22-amino-5,15,43-trichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12761069.png)
